2-Methyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]propan-1-one
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Overview
Description
2-Methyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]propan-1-one is a complex organic compound with a molecular formula of C19H17F6N7O . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the reaction of 6-(trifluoromethyl)pyridin-2-yl with piperidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-methylpropan-1-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-Methyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-((4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)amino)propan-2-ol .
- Methyl 2- (2- (((6- (trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate .
Uniqueness
What sets 2-Methyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]propan-1-one apart is its unique combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-11(2)15(22)21-8-6-12(7-9-21)10-23-14-5-3-4-13(20-14)16(17,18)19/h3-5,11-12H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNACPDHHXJNDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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